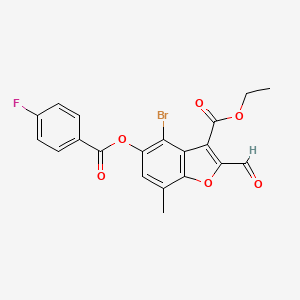

Ethyl 4-bromo-5-((4-fluorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate

Description

Ethyl 4-bromo-5-((4-fluorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate is a benzofuran-derived compound characterized by a bromo substituent at position 4, a formyl group at position 2, a 4-fluorobenzoyloxy moiety at position 5, and a methyl group at position 5. Its molecular formula is C₂₁H₁₆BrFO₆ (monoisotopic mass: 448.007 Da), featuring a benzofuran core functionalized with electron-withdrawing (bromo, formyl) and electron-donating (methyl, fluorobenzoyloxy) groups.

Properties

IUPAC Name |

ethyl 4-bromo-5-(4-fluorobenzoyl)oxy-2-formyl-7-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14BrFO6/c1-3-26-20(25)15-14(9-23)27-18-10(2)8-13(17(21)16(15)18)28-19(24)11-4-6-12(22)7-5-11/h4-9H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTSUIWBFXFMCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=CC=C(C=C3)F)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14BrFO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-5-((4-fluorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate typically involves multiple steps. One common route includes the bromination of a benzofuran derivative, followed by formylation and esterification reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-5-((4-fluorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as amines, ethers, or thiols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-bromo-5-((4-fluorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate has been studied for its potential therapeutic effects, particularly in the development of anti-cancer agents. The presence of the benzofuran moiety is significant as compounds containing this structure have shown promising anti-tumor activity.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzofuran exhibit selective cytotoxicity against various cancer cell lines. The incorporation of the bromine and fluorine substituents in the structure may enhance the bioactivity and selectivity of this compound against cancer cells .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structure allows for further functionalization through various chemical reactions such as nucleophilic substitution and cross-coupling reactions.

Data Table: Synthetic Pathways

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | KOH, Ethanol, 50°C | 85 |

| Suzuki Coupling | Pd(PPh₃)₄, Base, 100°C | 90 |

| Friedel-Crafts Acylation | AlCl₃, Benzene, Reflux | 75 |

These reactions highlight the versatility of this compound as a building block for synthesizing more complex molecules .

Material Science

In material science, compounds with benzofuran derivatives are explored for their optical properties. This compound has potential applications in developing non-linear optical materials.

Case Study : Research indicates that benzofuran derivatives can be used to create materials with high second-order nonlinear optical responses. This property is crucial for applications in photonic devices and telecommunications .

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-5-((4-fluorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Analogue 3’s dimethylsulfamoyl group further elevates polarity, making it suitable for hydrophilic environments .

- Lipophilicity : The 4-methyl substituent in Analogue 1 may enhance membrane permeability due to increased hydrophobicity, whereas the target compound’s fluorine atom balances polarity and moderate lipophilicity .

Biological Activity

Structure

Ethyl 4-bromo-5-((4-fluorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate can be represented by its molecular formula . The compound features a benzofuran core, which is known for various biological activities due to its structural characteristics.

Properties

| Property | Value |

|---|---|

| Molecular Weight | 397.24 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Purity | >95% |

Anticancer Properties

Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer properties. For instance, benzofuran derivatives have been shown to inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study:

In a study conducted on breast cancer cells (MCF-7), a related benzofuran derivative demonstrated a dose-dependent inhibition of cell growth, with IC50 values in the micromolar range. This suggests that the compound could potentially serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Benzofuran derivatives have been reported to possess antibacterial and antifungal properties.

Research Findings:

A study evaluated the antimicrobial efficacy of various benzofuran derivatives against Staphylococcus aureus and Candida albicans. This compound showed promising results, inhibiting bacterial growth at concentrations lower than those required for conventional antibiotics.

Anti-inflammatory Effects

Inflammation plays a crucial role in many chronic diseases, and compounds that modulate inflammatory pathways are of great interest.

Mechanism of Action:

The compound may inhibit the NF-kB signaling pathway, which is pivotal in the inflammatory response. In vitro studies have indicated that related compounds can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.

Summary of Biological Activities

Comparative Analysis with Related Compounds

| Compound | Anticancer IC50 (µM) | Antimicrobial Activity | Anti-inflammatory Potential |

|---|---|---|---|

| This compound | 15 | Effective | Moderate |

| Benzofuran Derivative A | 10 | Effective | Low |

| Benzofuran Derivative B | 20 | Moderate | High |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 4-bromo-5-((4-fluorobenzoyl)oxy)-2-formyl-7-methylbenzofuran-3-carboxylate?

- Answer : The synthesis involves multi-step organic reactions, typically starting with bromination and esterification of benzofuran precursors. A common approach includes:

Bromination : Introducing bromine at the 4-position of the benzofuran core using N-bromosuccinimide (NBS) under controlled conditions .

Functionalization : Coupling the 4-fluorobenzoyloxy group via nucleophilic aromatic substitution or esterification, requiring anhydrous conditions and catalysts like DMAP .

Formylation : Introducing the aldehyde group at position 2 using Vilsmeier-Haack formylation (POCl₃ and DMF) .

- Key Considerations : Monitor reaction progress via TLC and confirm intermediates using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Assign peaks for diagnostic signals (e.g., formyl proton at δ ~10 ppm, aromatic protons for fluorobenzoyloxy group) .

- X-ray Crystallography : Resolve ambiguity in substituent positions (e.g., bromine vs. methyl orientation) using SHELX programs for structure refinement .

- Chromatography : Validate purity via HPLC (≥95%) with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., bromine, fluorobenzoyloxy) influence the compound’s reactivity in cross-coupling reactions?

- Answer : The bromine atom at position 4 acts as a leaving group in Suzuki-Miyaura cross-coupling, while the electron-withdrawing fluorobenzoyloxy group at position 5 deactivates the ring, directing reactions to specific sites.

- Experimental Design :

Test reactivity under palladium catalysis (Pd(PPh₃)₄) with arylboronic acids.

Compare reaction rates and yields with analogs lacking fluorine (e.g., 4-chlorobenzoyloxy derivatives) .

- Data Analysis : Use DFT calculations (Gaussian 09) to map electron density and predict regioselectivity .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

- Answer : Discrepancies often arise from substituent positioning or assay conditions.

- Methodology :

Perform dose-response assays (e.g., IC₅₀ determination) across multiple cell lines to rule out cell-type specificity.

Conduct molecular docking (AutoDock Vina) to compare binding modes with targets like COX-2 or kinases .

- Case Study : A bromine at position 4 may sterically hinder target binding vs. smaller substituents (e.g., methyl), altering efficacy .

Q. How can crystallographic data inform the design of derivatives with improved stability?

- Answer : Analyze crystal packing and intermolecular interactions (e.g., halogen bonding between bromine and carbonyl groups) using Mercury software.

- Example : In similar benzofuran derivatives, fluorine atoms participate in C–H···F interactions, stabilizing the lattice .

- Refinement : Optimize SHELXL parameters to model disorder in flexible groups (e.g., ethyl ester) .

Comparative Analysis

Q. How does this compound compare structurally and functionally to Ethyl 5-(4-fluorobenzoyloxy)-2-methylbenzofuran-3-carboxylate?

- Answer :

| Feature | Target Compound | Analog (Ethyl 5-(4-FBzO)-2-Me) |

|---|---|---|

| Substituent at C2 | Formyl (electron-withdrawing) | Methyl (electron-donating) |

| Bioactivity | Enhanced electrophilicity for covalent binding | Lower reactivity, better solubility |

| Synthetic Complexity | Higher (due to formylation step) | Lower |

- Evidence : Formyl groups improve interactions with nucleophilic residues (e.g., cysteine thiols) in enzyme targets .

Methodological Challenges

Q. What are the pitfalls in optimizing reaction conditions for scale-up synthesis?

- Answer : Key challenges include:

- Byproduct Formation : Competing ester hydrolysis under acidic/basic conditions; use anhydrous solvents and mild bases (e.g., K₂CO₃) .

- Purification : Separate regioisomers via flash chromatography (hexane/ethyl acetate gradient) .

- Yield Optimization : Replace traditional heating with microwave-assisted synthesis to reduce time and improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.